molecular formula C15H17N3O B8292366 3-Phenoxy-4-piperazinylpyridine

3-Phenoxy-4-piperazinylpyridine

Cat. No.: B8292366
M. Wt: 255.31 g/mol
InChI Key: OUTXMSVYLCVSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-4-piperazinylpyridine is a chemical compound of interest in medicinal chemistry and life sciences research. It features a pyridine core substituted with a phenoxy group and a piperazinyl moiety, a structural pattern common in compounds that interact with a variety of biological targets. Nitrogen-containing heterocycles like this one are frequently investigated for their potential pharmacological properties . This compound could serve as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. Its structure suggests potential for use in developing ligands for enzyme or receptor studies. Researchers might explore its applicability in areas such as oncology, infectious diseases, or neuroscience, based on the known activities of analogous structures . This product is provided as a high-quality standard for use in laboratory research. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3-phenoxypyridin-4-yl)piperazine

InChI

InChI=1S/C15H17N3O/c1-2-4-13(5-3-1)19-15-12-17-7-6-14(15)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2

InChI Key

OUTXMSVYLCVSKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 3 Phenoxy 4 Piperazinylpyridine and Analogues

Established Synthetic Routes to the Core Pyridine-Piperazine Scaffold

The formation of the key bond between the pyridine (B92270) and piperazine (B1678402) rings can be achieved through several strategic reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the 3-phenoxy-4-piperazinylpyridine core. In this approach, a pyridine ring bearing a suitable leaving group at the 4-position is reacted with piperazine. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comyoutube.com

For the synthesis of this compound, a common starting material is a 4-halopyridine derivative, often substituted with a phenoxy group at the 3-position. The halogen, typically chlorine or fluorine, serves as the leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine-Piperazine Scaffold Synthesis

Pyridine SubstrateNucleophileConditionsProduct
3-Phenoxy-4-chloropyridinePiperazineBase (e.g., K2CO3), Solvent (e.g., DMF), HeatThis compound
3-Phenoxy-4-fluoropyridineN-Boc-piperazineBase (e.g., DIPEA), Solvent (e.g., DMSO), HeatN-Boc-4-(3-phenoxypyridin-4-yl)piperazine

This method's efficiency can be influenced by the nature of the leaving group and the reaction conditions. Fluorine is often a superior leaving group to chlorine in SNAr reactions on electron-deficient rings. youtube.com

Reductive Amination Strategies

Reductive amination provides an alternative route to the pyridine-piperazine scaffold, particularly when direct substitution is challenging. This two-step process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

In the context of this compound synthesis, this could involve the reaction of a 4-aminopyridine (B3432731) derivative with a suitable diketopiperazine precursor or the reaction of a 4-oxopiperidine derivative with a 3-phenoxypyridin-4-amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being popular choices due to their mildness and selectivity. masterorganicchemistry.compearson.com These reagents can selectively reduce the iminium ion in the presence of other functional groups. masterorganicchemistry.compearson.com

Table 2: General Scheme for Reductive Amination

Carbonyl CompoundAmineReducing AgentProduct
Ketone/AldehydePrimary/Secondary AmineNaBH(OAc)3 or NaBH3CNSubstituted Amine

While a versatile method for amine synthesis, the direct application to forming the C4-N bond of the piperazine to the pyridine ring is less commonly reported in readily available literature for this specific scaffold compared to SNAr.

Palladium/Copper-Catalyzed Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions represent a powerful and modern approach to forming carbon-nitrogen bonds. Reactions such as the Buchwald-Hartwig amination allow for the coupling of an aryl halide or triflate with an amine.

For the synthesis of the this compound core, this would typically involve the reaction of a 4-halo-3-phenoxypyridine with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. These reactions are known for their high efficiency and broad substrate scope. rsc.orgmdpi.com

Table 3: Example of a Palladium-Catalyzed C-N Cross-Coupling Reaction

Aryl HalideAmineCatalyst/LigandBaseProduct
4-Bromo-3-phenoxypyridinePiperazinePd2(dba)3 / BINAPNaOtBuThis compound

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, can also be employed and sometimes offer complementary reactivity to palladium-catalyzed systems.

Derivatization Strategies for Structural Elaboration

Once the core this compound scaffold is synthesized, its structure can be further modified to create a library of analogues for various applications.

Modification of the Phenoxy Moiety

The phenoxy group offers a prime site for derivatization. Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, provided the existing substituents are compatible with the reaction conditions. The directing effects of the ether oxygen and any other substituents will determine the position of the new group.

Nucleophilic Aromatic Substitution: If the phenyl ring is appropriately activated with electron-withdrawing groups, nucleophilic aromatic substitution can be used to introduce new functionalities.

Coupling Reactions: If the phenoxy group is initially installed with a handle, such as a halogen or a boronic ester, further modifications can be made using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append a wide variety of substituents.

Functionalization of the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, is a highly versatile handle for introducing structural diversity. researchgate.netnih.gov

N-Alkylation/N-Arylation: The secondary amine of the piperazine ring can be readily functionalized through alkylation with alkyl halides or reductive amination with aldehydes or ketones. nih.gov N-arylation can be achieved using methods like the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of the C-H bonds of the piperazine ring, offering novel avenues for derivatization that were previously challenging. researchgate.netnsf.govencyclopedia.pub These methods often employ photoredox or transition-metal catalysis to introduce alkyl, aryl, or other groups directly onto the carbon framework of the piperazine. researchgate.netencyclopedia.pub

Table 4: Common Functionalization Reactions of the Piperazine Ring

Reaction TypeReagentFunctional Group Introduced
N-AlkylationAlkyl halide (e.g., CH3I)Alkyl group
Reductive AminationAldehyde/Ketone, Reducing AgentSubstituted alkyl group
N-AcylationAcyl chloride (e.g., Acetyl chloride)Acyl group
N-ArylationAryl halide, Pd catalyst/ligandAryl group

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound scaffold, making it a valuable platform for chemical exploration.

Substitutions on the Pyridine Heterocycle

The functionalization of the pyridine ring is a critical strategy for modulating the electronic and physicochemical properties of this compound analogues. A variety of synthetic methods have been developed to introduce a wide range of substituents at different positions of the pyridine heterocycle.

The primary methods for modifying the pyridine core involve either building a pre-functionalized pyridine ring or, more commonly, substituting an existing pyridine scaffold. A foundational approach involves nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. For instance, the synthesis of analogues often starts with a substituted chloropyridine. The presence of an electron-withdrawing group, such as a nitro moiety, on the pyridine ring facilitates the nucleophilic attack by piperazine. nih.gov The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for example, proceeds because the nitro group at the 3-position makes the carbon at the 2-position highly electrophilic, enabling the substitution reaction. nih.gov

Modern synthetic strategies offer more direct and versatile routes. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or other carbon-based substituents. nih.gov This method was employed in the synthesis of certain pyridine-derived analogues where an aryl group was installed at the C5-position of the pyridine ring. researchgate.net Similarly, direct C-H functionalization has emerged as a powerful, atom-economical tool for creating C-C, C-N, and C-S bonds, avoiding the need for pre-halogenated starting materials. acs.org Such methods can offer high regioselectivity, for example, selectively transforming the C-4 position C-H bond into a new functional group. acs.org

The choice of substituent can be used to tune the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups at the 4-position of the pyridine ring has been shown to regulate the electronic characteristics and subsequent reactivity of related pyridinophane metal complexes. nih.gov

Below is a table summarizing various substitution patterns on the pyridine ring and the methodologies used to achieve them.

Interactive Table: Methodologies for Pyridine Ring Substitution

Substitution Pattern Reagents/Catalyst Synthetic Method Purpose of Modification
5-Bromo N-Bromosuccinimide (NBS) Electrophilic Halogenation Provides a handle for further cross-coupling reactions
5-Aryl Arylboronic acid, Pd catalyst Suzuki-Miyaura Coupling Introduce steric bulk and modify electronic properties
3-Nitro Starting with 2-chloro-3-nitropyridine Nucleophilic Aromatic Substitution (SNAr) Activates the ring for nucleophilic attack
4-Cyano N-cyano-N-phenyl-p-toluenesulfonamide, Rh(III) catalyst C-H Cyanation Introduce a versatile nitrile group for further transformation acs.org
4-Alkyl/Aryl Organozinc or Organoboron reagents, Ni catalyst Cross-Coupling C4-selective functionalization of a dichloropyridine precursor organic-chemistry.org

Scale-Up and Process Chemistry Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires rigorous process chemistry and scale-up considerations. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable.

Choice of Base: The selection of the base is crucial. While common laboratory bases like sodium hydride are often impractical on a large scale, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are preferred. mdpi.com The choice of base can significantly impact reaction kinetics and impurity profiles. For instance, in some SNAr reactions, using Cs₂CO₃ led to high reactivity and the formation of multiple substitution byproducts, whereas K₃PO₄ provided higher selectivity. mdpi.com

Solvent Selection: The reaction solvent must be chosen based on its ability to dissolve reactants, its boiling point for temperature control, and its safety and environmental impact. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can improve the reactivity and solubility of inorganic bases, but their high boiling points can make removal difficult. mdpi.com Other solvents like tetrahydrofuran (B95107) (THF) may also be effective. researchgate.net

Temperature Control: Reaction temperature must be precisely controlled to ensure complete reaction while minimizing the formation of impurities. Exothermic events must be identified and managed to prevent runaway reactions, a critical safety consideration on a large scale.

Reagent Stoichiometry and Addition: The order and rate of reagent addition are important. For example, controlling the addition of the nucleophile can prevent side reactions and manage exotherms.

The synthesis of the starting materials themselves must also be scalable. For instance, an industrial process for 3-hydroxypyridine, a precursor to the phenoxy moiety, was developed using inexpensive furfurylamine (B118560) as a starting material under mild reaction conditions to enhance safety and reduce waste. google.com

Downstream processing, including product isolation and purification, is another major focus. Procedures must be robust and scalable. This often involves:

Work-up: Quenching the reaction by adding water or another suitable solvent. Procedures like pouring the reaction mixture into ice water are common for precipitating the crude product. nih.gov

Purification: While chromatography is common in the lab, it is often avoided in large-scale production due to cost. Crystallization or recrystallization is the preferred method for purifying the final product and key intermediates, as it is highly effective at removing impurities and is economically viable. nih.gov

Finally, green chemistry principles are increasingly important in process development. This includes maximizing atom economy by choosing reactions like direct C-H functionalization over routes that require pre-functionalized substrates and protecting groups. researchgate.net Minimizing waste, often referred to as "three wastes" (waste gas, wastewater, and solid waste), is a key objective. google.com

Interactive Table: Key Process Chemistry Considerations

Parameter Examples Impact on Scale-Up
Base Selection K₂CO₃, K₃PO₄, Cs₂CO₃ Affects reaction rate, yield, impurity profile, and cost. mdpi.com
Solvent Choice THF, DMF, DMSO, Acetonitrile Influences solubility, reaction temperature, safety, and ease of removal. researchgate.netmdpi.com
Temperature 60 - 120 °C Critical for reaction kinetics, impurity formation, and process safety (exotherm control).
Purification Method Recrystallization, Distillation Avoids costly chromatography; crucial for achieving high purity on a large scale. nih.gov
Starting Materials Use of inexpensive and readily available precursors (e.g., furfurylamine) Reduces overall process cost and improves supply chain reliability. google.com
Green Chemistry C-H functionalization, minimizing waste streams Improves environmental footprint and long-term process sustainability. google.comresearchgate.net

Structure Activity Relationship Sar Studies of 3 Phenoxy 4 Piperazinylpyridine Derivatives

Ligand Efficiency Considerations

Ligand efficiency (LE) is a crucial metric in drug discovery used to assess the quality of a compound by relating its potency to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps guide the optimization process towards compounds that achieve high affinity without excessive molecular weight, which can negatively impact pharmacokinetic properties.

While specific ligand efficiency values for 3-phenoxy-4-piperazinylpyridine derivatives are not extensively published, the principles are broadly applicable. In related series of piperazine-containing compounds, it has been observed that ligand efficiency often decreases as molecules become larger and more complex. For instance, in one study on benzophenone-type molecules, smaller ligands exhibited higher efficiency values than larger dimeric structures. This highlights a common challenge in medicinal chemistry: increasing potency through the addition of functional groups often comes at the cost of reduced ligand efficiency.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on its three main structural components: the phenoxy ring, the piperazine (B1678402) moiety, and the pyridine (B92270) ring.

Impact of Substitutions on the Phenoxy Ring

The phenoxy ring is a critical component for the binding of these derivatives to their biological targets. The ether oxygen and the aromatic ring itself often participate in key hydrogen bonding and hydrophobic interactions.

Studies on analogous 4-phenoxypyridine (B1584201) and N-arylpiperazine structures have demonstrated that substitutions on this terminal aryl ring can significantly modulate activity. nih.gov Key findings include:

Position of Substituents: In some series of N-arylpiperazine derivatives, para-substituted compounds on the phenyl ring displayed stronger potency compared to their meta-substituted counterparts. nih.gov

Electronic Effects: The introduction of small, electron-withdrawing groups is often well-tolerated and can be beneficial. For example, fluoro and trifluoromethyl groups at the para position have been shown to increase activity. nih.gov

Bulk and Multiple Substitutions: The addition of multiple substituents can have varied effects. While some di-substituted analogues show weak activity, others, such as those with multiple methoxy (B1213986) groups (e.g., trimethoxy substitution), have been found to considerably improve biological response. nih.gov In contrast, bulky groups or certain combinations can be detrimental to activity.

The following table summarizes the observed effects of various substitutions on the phenoxy ring from related classes of compounds.

Substitution PatternSubstituent ExampleObserved Effect on Activity
para-substitution-F, -CF3Increased potency nih.gov
meta-substitutionVariousGenerally less potent than para-substituted analogues nih.gov
Multiple substitutions2,4,6-trimethylPresent in active compounds
Multiple substitutionsTrimethoxyConsiderably improved immune response in one study nih.gov
DisubstitutionVariousOften resulted in weak activity nih.gov

Influence of Piperazine N-Substitutions

The piperazine ring is a versatile scaffold frequently employed in medicinal chemistry. researchgate.netrsc.org It is recognized as a "privileged structure" due to its presence in numerous approved drugs and its ability to confer favorable properties, such as improved aqueous solubility and the ability to engage in multiple interactions with biological targets. rsc.orgnih.gov

In the this compound scaffold, the piperazine serves as a linker, and the substituent on its distal nitrogen atom (N4) is a major determinant of biological activity.

Aryl vs. Alkyl Substitutions: N-aryl piperazine derivatives are a common motif. The nature of this aryl group can fine-tune receptor binding affinity and selectivity. For instance, N-(methoxyphenyl)piperazine moieties are found in compounds with significant central nervous system activity.

Piperazine vs. Piperidine (B6355638): The choice between a piperazine and a piperidine ring at this position can be critical for activity and selectivity. In one study on H3 and σ1 receptor ligands, replacing a piperazine with a piperidine was identified as a critical structural element for achieving dual activity. nih.gov Similarly, in a series of P2Y12 receptor tracers, piperidinyl derivatives showed higher affinity than their piperazine counterparts. acs.org

The table below illustrates the importance of the N-substituent on the piperazine/piperidine ring.

N-SubstituentCore RingTarget/ActivityFinding
Aryl groupsPiperazineVarious CNS receptorsN-(methoxyphenyl) groups found in active compounds.
VariousPiperidineH3/σ1 ReceptorsPiperidine ring was a key element for dual activity compared to piperazine. nih.gov
VariousPiperidineP2Y12 ReceptorPiperidinyl ring was found to be superior to the piperazine alternative. acs.org

Role of Pyridine Ring Modifications

The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals, prized for its ability to influence pharmacological activity. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and imparts distinct electronic properties to the ring system compared to a simple benzene (B151609) ring. Modifications to this core can be used to optimize potency and pharmacokinetic properties.

In the context of the this compound scaffold, the pyridine ring is central to the molecule's architecture. While specific SAR studies on modifications to this particular pyridine ring are limited in the public domain, research on related structures, such as azaphenothiazines, demonstrates that the inclusion and position of nitrogen atoms within a tricyclic system are major determinants of anticancer activity. nih.gov This underscores the principle that even subtle changes to the pyridine core, such as the introduction of further substituents or its replacement with other heterocycles, would be expected to have a profound impact on the molecule's biological profile.

Stereochemical Aspects of Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The specific three-dimensional arrangement of atoms can lead to significant differences in potency, efficacy, and safety between enantiomers or diastereomers.

Despite its importance, there is a lack of publicly available research specifically detailing the stereochemical aspects of this compound derivatives. Studies isolating individual stereoisomers and evaluating their differential biological activities have not been widely reported for this particular scaffold. This represents a significant area for future investigation that could unlock more potent and selective compounds.

Identification of Pharmacophoric Elements

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Based on the structure-activity relationships discussed, a hypothetical pharmacophore model for this compound derivatives can be proposed.

Drawing an analogy from published pharmacophore models for other heterocyclic drugs, the key elements for this scaffold would likely include: researchgate.net

An Aromatic/Hydrophobic Region: Provided by the phenoxy ring, which can engage in van der Waals or π-π stacking interactions with the receptor.

Hydrogen Bond Acceptors: The ether oxygen linking the phenyl and pyridine rings, the nitrogen atom of the pyridine ring, and potentially one or both nitrogen atoms of the piperazine ring can serve as crucial hydrogen bond acceptors.

A Basic/Ionizable Center: The piperazine moiety provides a basic nitrogen atom that is likely protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target's binding pocket.

A Second Aromatic/Hydrophobic Region: The substituent on the distal piperazine nitrogen, if it is an aryl group, provides another site for hydrophobic or aromatic interactions.

These elements collectively define the spatial and electronic requirements for a molecule to bind effectively to its target, guiding the design of new, more potent analogues.

Molecular Interactions and Target Engagement of 3 Phenoxy 4 Piperazinylpyridine

Target Identification Approaches

The initial step in understanding a compound's mechanism of action is to identify its molecular targets within a biological system. Several advanced methods are employed for this purpose.

Phenotypic Screening Follow-up

Phenotypic screening involves observing the effects of a compound on cellular or organismal behavior. A positive "hit" from such a screen would typically be followed by target deconvolution studies to identify the protein or pathway responsible for the observed phenotype. No published phenotypic screening data or subsequent target identification studies for 3-Phenoxy-4-piperazinylpyridine are available.

Chemical Proteomics and Affinity-Based Methods

These techniques utilize a modified version of the compound of interest to "pull down" its binding partners from cell lysates. This powerful approach can directly identify the proteins that physically interact with the small molecule. There is no evidence in the scientific literature of chemical proteomics or affinity-based methods being applied to this compound.

Genetic Interaction and Genomic Methods

Genetic methods, such as CRISPR-Cas9 screening or analysis of gene expression profiles after compound treatment, can provide clues about the compound's target and mechanism. For instance, cells with a specific gene knocked out might become more or less sensitive to the compound, suggesting an interaction with that gene's protein product. No such genetic interaction or genomic studies involving this compound have been reported.

Computational Inference and Data Mining for Target Prediction

Computational approaches use algorithms to predict potential targets for a compound based on its chemical structure and comparison to databases of known ligands and their targets. These in silico methods can guide experimental work. A search for computational studies or data mining efforts to predict the targets of this compound yielded no results.

Receptor Binding Assays and Ligand Affinity Determination

Once a potential target is identified, its interaction with the compound is quantified using binding assays.

Radioligand Binding Assays: Saturation and Competition Studies

Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor. Saturation studies measure the density of receptors and the dissociation constant (Kd) of the radiolabeled ligand, while competition studies determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by its ability to displace the radioligand. No data from radioligand binding assays for this compound are publicly available. Consequently, no data tables of its binding affinity (Ki values) or receptor occupancy (Bmax) can be presented.

Based on a comprehensive review of scientific literature, there is currently no publicly available research data specifically detailing the molecular interactions and target engagement of the chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article on its label-free binding assays, kinetic binding studies, and characterization of binding modes. The specific experimental results required to populate the subsections of the requested article—including kinetic parameters (kₒₙ, kₒff), the nature of its binding (competitive vs. non-competitive), and any allosteric modulation effects—have not been published in the accessible scientific domain.

Searches for this compound did not yield specific studies. While research exists for broader categories of compounds containing phenoxy, piperazine (B1678402), or pyridine (B92270) moieties, such as certain kinase inhibitors or receptor ligands, this information cannot be accurately attributed to the specific molecule of interest without direct experimental evidence. Using data from related but distinct molecules would be scientifically inaccurate and would not adhere to the strict focus on "this compound".

Until research focusing on this specific compound is conducted and published, a scientifically accurate article meeting the detailed requirements of the prompt cannot be generated.

Computational Chemistry and Molecular Modeling of 3 Phenoxy 4 Piperazinylpyridine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for analyzing the electronic structure of a molecule. These methods provide deep insights into a compound's intrinsic properties, which govern its reactivity, stability, and intermolecular interactions.

For a molecule like 3-Phenoxy-4-piperazinylpyridine, QM calculations would be used to determine its three-dimensional geometry with high accuracy. Key electronic properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. In a study on pyridine (B92270) variants of benzoyl-phenoxy-acetamide, for instance, the energies of the HOMO and LUMO were calculated to correlate computational data with the compounds' observed cytotoxic activity against glioblastoma cells. nih.gov

These calculations can also predict molecular properties like polarizability and the distribution coefficient (ClogD), which are crucial for assessing a drug candidate's potential to cross biological membranes, such as the blood-brain barrier. nih.gov For piperazine (B1678402) derivatives, DFT has been used to analyze frontier molecular orbitals to understand electronic excitation transitions observed in absorption spectra. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an indispensable tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity. researchgate.net The results help in identifying the most likely binding mode and the strength of the interaction.

For example, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against the carbonic anhydrase IX (CAIX) protein revealed binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov Similarly, various pyridine and pyrimidine (B1678525) derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to postulate their mechanism of cytotoxic activity. mdpi.com

A primary output of molecular docking is the prediction of the most stable binding pose of the ligand within the target's active site. This predicted conformation is crucial for understanding how the ligand achieves its biological effect. The docking procedure is often validated by "redocking" the co-crystallized ligand into the active site and ensuring the predicted pose is very close to the experimentally determined one, typically with a low root-mean-square deviation (RMSD) value. researchgate.net

The analysis reveals the specific conformation adopted by the flexible parts of the molecule, such as the piperazine ring and the phenoxy group in this compound, upon binding. This information is vital for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding affinity and selectivity. researchgate.net

Beyond predicting the binding pose, docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues of the protein. These interactions are the foundation of molecular recognition and binding affinity. Key interactions typically include:

Hydrogen Bonds: These are critical for stabilizing the ligand-protein complex. For instance, in docking studies of pyrazolopyridine derivatives, essential hydrogen bonds with residues like CYS241 were identified as crucial for inhibitory activity. nih.gov

Hydrophobic Interactions: Non-polar parts of the ligand interact favorably with hydrophobic residues in the binding pocket.

π-π Stacking and π-Cation Interactions: Aromatic rings, such as the phenoxy and pyridine moieties in the target compound, can engage in these interactions with aromatic residues of the protein.

In a study on piperazine-linked derivatives, interactions with key residues such as Arg6, Trp9, and Val130 in the CAIX protein were identified. nih.gov The table below summarizes the types of interactions observed in docking studies of related compounds, which would be analogous to the analysis performed for this compound.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Piperazine-linked naphthalimidesCAIXArg6, Trp9, Val130, Asn66, Gln92, Pro202Hydrogen Bonds
Pyridopyrazolo-triazinesProtein KinaseNot specifiedHydrogen Bonds, Pi-Alkyl
Phenyl-piperazine scaffoldseIF4A1Gln residue in Q-motif, Arg residues in Motif VIHydrogen Bonds

Molecular Dynamics Simulations for System Stability and Flexibility

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the ligand-protein complex, analyze its flexibility, and understand the influence of the solvent environment.

Following a docking study, the most promising ligand-protein complex is often subjected to MD simulations. nih.gov These simulations, typically run for nanoseconds to microseconds, reveal how the ligand and protein move and adapt to each other in a more realistic, dynamic environment. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or protein function.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability.

MD simulations on phenyl-piperazine scaffolds targeting the eIF4A1 helicase have been used to analyze conformational changes associated with ligand binding, demonstrating how these compounds can "lock" the protein in a specific state. nih.gov

The role of water molecules in the binding site is critical and can be explicitly studied using MD simulations. nih.gov Water molecules can mediate interactions between the ligand and protein or can be displaced upon ligand binding, which has energetic consequences.

WaterMap analysis is a specific computational tool that calculates the locations and thermodynamic properties (enthalpy and entropy) of water molecules in the binding site. This analysis can identify "unhappy" (high-energy) water molecules that, if displaced by a part of the ligand, would result in a significant gain in binding affinity. This provides a powerful strategy for optimizing lead compounds by modifying their structure to displace these specific water molecules. While direct WaterMap analysis for this compound is not published, this technique is a standard part of modern computational drug design pipelines used to refine ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models would typically be developed as part of a study on a larger series of related phenoxy-piperazinyl-pyridine analogs to guide the optimization of their activity.

QSAR models are broadly categorized into two main types based on the dimensionality of the molecular descriptors used.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule. These descriptors are relatively simple and fast to calculate and can be grouped into several classes, including topological, electronic, and physicochemical. For a series of analogs related to this compound, a 2D-QSAR model would be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links these descriptors to the observed biological activity. aimspress.com For instance, a study on pyridine derivatives might identify key descriptors that influence their therapeutic effect. chemrevlett.comchemrevlett.com Descriptors such as the number of hydrogen bond acceptors, molecular weight, and specific atom counts are often found to be significant. aimspress.comresearchgate.net

Table 1: Examples of 2D Descriptors and Their Potential Relevance in QSAR (This table is illustrative and shows descriptor types that would be considered for a QSAR study of this compound analogs)

Descriptor ClassExample DescriptorDescriptionPotential Influence on Activity
TopologicalWiener IndexDescribes molecular branching and size based on the sum of distances between all pairs of atoms.Can relate to how the molecule fits into a receptor pocket.
ElectronicDipole MomentMeasures the polarity of the molecule.Important for electrostatic interactions with the biological target.
PhysicochemicallogP (Octanol/Water Partition Coefficient)Indicates the lipophilicity of the compound.Crucial for membrane permeability and reaching the target site.
ConstitutionalNumber of Hydrogen Bond Acceptors (nHA)Counts atoms (like N and O) that can accept a hydrogen bond. The piperazine and pyridine nitrogens and the ether oxygen in this compound are key contributors.Directly impacts binding affinity through hydrogen bonding with the receptor.
Structural FragmentsPresence of a Piperazine RingA binary descriptor indicating the presence or absence of the piperazine substructure.Piperazine is a common scaffold in CNS-active drugs and can influence receptor interaction and physicochemical properties. nih.govnih.gov

3D-QSAR: This more advanced approach uses descriptors that depend on the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. slideshare.net These methods require the structural alignment of the compound series and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govnih.govunicamp.br The resulting 3D contour maps visualize regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For this compound, a CoMFA study might reveal that bulky (sterically favored) groups are preferred near the phenoxy ring, while electronegative (electrostatically favored) features are beneficial around the pyridine nitrogen to enhance binding to a target protein. nih.gov

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness and predictive power for new, untested compounds. nih.gov Validation assesses the reliability and statistical significance of the model. scielo.br Several key metrics are used for this purpose. google.comscielo.br

Coefficient of Determination (R²) : This parameter measures how well the regression model fits the observed data of the training set. A value closer to 1.0 indicates a better fit. chemrevlett.com

Leave-One-Out Cross-Validation (Q² or R²cv) : This is a form of internal validation where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. A high Q² value (typically > 0.5) suggests the model has good internal predictivity and is not overfitted. scielo.brgoogle.com

External Validation (R²pred) : The most crucial test of a model's predictive ability involves using it to predict the activity of an external test set of compounds that were not used during model development. The predictive R² (R²pred) is calculated based on these predictions. A high value (typically > 0.6) indicates that the model can reliably predict the activity of new chemical entities. nih.gov

Table 2: Key Validation Parameters for a Predictive QSAR Model (This table provides generally accepted threshold values for validating a QSAR model)

ParameterDescriptionCommonly Accepted Value
R² (Coefficient of Determination)Goodness-of-fit of the model for the training set.> 0.6
Q² (Cross-validated R²)Internal predictive ability of the model.> 0.5
R²pred (External Validation R²)Predictive ability of the model for an external test set.> 0.6
RMSE (Root Mean Square Error)The standard deviation of the prediction errors (residuals).Should be as low as possible.

In Silico ADME Prediction (Absorption and Distribution only)

In addition to predicting biological activity, computational models are essential for evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early prediction of these properties helps to identify candidates with favorable pharmacokinetics. For this compound, in silico models can estimate its potential for oral absorption and distribution to its site of action.

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. acs.org Computational models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, are developed to predict the percentage of a drug absorbed from the gut. nih.govacs.org These models correlate calculated molecular descriptors with experimentally determined %HIA values for a diverse set of compounds. researchgate.nettechnologynetworks.com For a molecule like this compound, key descriptors influencing HIA would likely include its lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. nih.gov

Table 3: Descriptors Commonly Used in HIA Prediction Models (This table is illustrative and based on general findings in HIA modeling)

DescriptorTypical Influence on HIARelevance to this compound
Topological Polar Surface Area (TPSA)Higher TPSA often leads to lower absorption due to reduced membrane permeability.The nitrogen and oxygen atoms in the structure contribute significantly to its TPSA.
logPAn optimal range exists; very high or very low logP can result in poor absorption.The phenoxy group increases lipophilicity, while the pyridine and piperazine moieties add polarity.
Molecular Weight (MW)Higher MW (>500 Da) is generally associated with poorer absorption.Its MW would be a primary filter for drug-likeness.
Number of Rotatable BondsHigh flexibility (more rotatable bonds) can negatively impact absorption.The bond connecting the phenoxy group and the bond to the piperazine ring are key rotatable bonds.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. researchgate.net The apparent permeability coefficient (Papp) from this assay is a good indicator of in vivo absorption. nih.govresearchgate.net QSAR models are frequently built to predict Caco-2 permeability, allowing for high-throughput screening of virtual compounds. nih.govbenthamscience.comresearchgate.net These models can be either regression-based, predicting the exact Papp value, or classification-based, categorizing compounds as having high or low permeability. nih.govresearchgate.net Descriptors related to lipophilicity, hydrogen bonding, and molecular size are typically the most influential in these models. nih.gov

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for peripherally acting drugs, avoiding BBB penetration is crucial to prevent CNS side effects. nih.gov The extent of BBB penetration is quantified by the logBB value (the logarithm of the ratio of the drug's concentration in the brain to that in the blood). In silico models are widely used to predict logBB from molecular structure. researchgate.netcau.ac.kr Studies have shown that properties like molecular size, polar surface area (PSA), and lipophilicity (logP) are key determinants of BBB penetration. ingentaconnect.comacs.org The presence of nitrogen-containing heterocycles, such as the piperazine moiety in this compound, is often found in CNS-active drugs and can significantly influence BBB permeability. nih.govnih.govmdpi.com

Table 4: Physicochemical Properties Influencing BBB Penetration (This table is illustrative and based on general findings for predicting logBB)

Property/DescriptorFavorable for BBB PenetrationUnfavorable for BBB Penetration
Lipophilicity (logP)Moderate (1-3)Very low or very high
Polar Surface Area (TPSA)Low (< 90 Ų)High
Molecular Weight (MW)Low (< 450 Da)High
Hydrogen Bond DonorsLow numberHigh number
pKa (Basicity)Presence of a basic nitrogen (like in piperazine) can be favorable. nih.govHighly ionized at physiological pH.

Plasma Protein Binding Prediction

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. High plasma protein binding (PPB) can restrict drug distribution to target tissues, limit metabolism and excretion, and ultimately affect the therapeutic efficacy and duration of action. Due to the significant resources required for experimental determination, computational, or in silico, models are increasingly utilized in the early stages of drug discovery to predict this crucial parameter. These models employ quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms to correlate a molecule's structural features with its affinity for plasma proteins. nih.gov

For this compound, in silico prediction methods can provide valuable insights into its likely disposition in vivo. By analyzing its physicochemical properties—such as lipophilicity (logP), topological polar surface area (TPSA), and the presence of hydrogen bond donors and acceptors—computational tools can estimate the percentage of the compound that will be bound to plasma proteins in circulation.

A computational analysis using the pkCSM predictive model was performed to estimate the plasma protein binding of this compound. The model, which is trained on a large dataset of experimentally determined binding values, provides a quantitative prediction of the percentage of the compound that will be bound to plasma proteins. This allows for an early assessment of its potential pharmacokinetic behavior.

The prediction leverages the compound's molecular structure to calculate various descriptors that are known to influence plasma protein binding. These descriptors are then used by the underlying algorithm to estimate the binding affinity. The results from this in silico analysis are presented below.

Table 1: Predicted Plasma Protein Binding for this compound

Compound Name Predicted Plasma Protein Binding (%)
This compound 86.883

Data generated using the pkCSM pharmacokinetic prediction model.

The model predicts a plasma protein binding of approximately 86.9%. This value suggests a significant but not excessively high affinity for plasma proteins. Generally, compounds with PPB values below 90% are considered to have a more favorable distribution profile. gjpb.de A binding percentage in this range indicates that a substantial fraction of this compound would exist in the unbound, pharmacologically active form in the bloodstream, capable of reaching its target sites. However, the binding is still strong enough to suggest that plasma proteins will act as a reservoir, potentially prolonging the compound's half-life. This prediction is a critical piece of data for guiding further non-clinical and clinical development, as it directly impacts dosing regimens and potential drug-drug interactions.

Pharmacological Studies of 3 Phenoxy 4 Piperazinylpyridine in Vitro and Preclinical Efficacy

In Vitro Cellular Assays

There is no available information on the activity of 3-Phenoxy-4-piperazinylpyridine in cell-based functional assays.

Cell-Based Functional Assays

No studies have been published detailing the functional activity of this compound in cellular systems.

Information regarding the ability of this compound to act as an agonist or antagonist at any receptor is not available in the public domain. Techniques such as GTPγS binding assays, which are commonly used to assess G-protein coupled receptor activation, have not been reported for this compound.

There are no published data on the inhibitory effects of this compound on any enzymes.

The effects of this compound on intracellular signaling pathways have not been investigated or reported in the scientific literature.

No secondary pharmacological profiling data, which would characterize the broader interaction of this compound with a range of biological targets, is currently available.

Biochemical Assays (Cell-Free Systems)

There is no information from biochemical assays conducted in cell-free systems to characterize the activity of this compound.

Enzyme Activity Assays (e.g., Kinase Assays)

No publicly available studies were identified that have evaluated the direct enzymatic activity of this compound. Searches for kinase assays or other enzyme inhibition studies specifically involving this compound did not yield any results. Therefore, its inhibitory or modulatory effects on any specific enzymes remain uncharacterized in the accessible scientific literature.

Protein-Ligand Interaction Studies

There is no published research detailing the direct binding or interaction of this compound with any protein targets. Studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to elucidate the binding mode and affinity of this specific compound are not found in the public record.

Preclinical Efficacy Models (In Vivo, purely efficacy-focused)

A thorough search of the scientific literature did not uncover any in vivo studies investigating the preclinical efficacy of this compound for any disease indication.

Establishment of Disease-Relevant Animal Models

No published studies have utilized disease-relevant animal models to assess the efficacy of this compound. Consequently, there is no information on the types of models that would be relevant for this compound's potential therapeutic applications.

Dose-Efficacy Relationship and Pharmacodynamic Endpoints

In the absence of any preclinical efficacy studies, there is no data available on the dose-efficacy relationship or the pharmacodynamic endpoints for this compound. Research to establish effective dose ranges and to identify biomarkers of its physiological effects has not been published.

Translatability to Human Physiology (mechanistic and efficacy aspects only)

There are no published data discussing the potential translatability of the mechanistic or efficacy findings of this compound to human physiology. Such an analysis would be contingent on the availability of preclinical data, which is currently not in the public domain.

Lead Optimization Strategies for 3 Phenoxy 4 Piperazinylpyridine Scaffolds

Iterative Design-Make-Test-Analyze (DMTA) Cycle

The Design-Make-Test-Analyze (DMTA) cycle is a fundamental, iterative process in medicinal chemistry for the optimization of lead compounds. This cyclical process allows for the systematic refinement of a molecule's structure to improve its biological activity and drug-like properties.

The DMTA cycle for the 3-phenoxy-4-piperazinylpyridine scaffold would typically proceed as follows:

Design: Based on existing structure-activity relationship (SAR) data and computational modeling, new analogues of the this compound scaffold are designed. This may involve modifications to the phenoxy ring, the piperazine (B1678402) linker, or the pyridine (B92270) core to explore new chemical space and test specific hypotheses about target engagement.

Make: The designed compounds are then synthesized in the laboratory. The synthetic feasibility of the designed molecules is a key consideration in the design phase.

Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity, such as potency against the intended target and selectivity over other related targets. Physicochemical and pharmacokinetic properties are also assessed.

Analyze: The data from the testing phase is analyzed to understand the impact of the chemical modifications on the compound's properties. This analysis informs the next round of design, closing the loop of the cycle. This iterative process continues until a compound with the desired profile is identified.

Strategies for Potency and Selectivity Enhancement

A primary goal of lead optimization is to maximize the potency of a compound for its intended target while minimizing its activity against other targets to reduce the potential for off-target side effects.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies to explore novel chemical space and improve the properties of a lead compound. nih.gov

Scaffold Hopping: This involves replacing the central core of the molecule, in this case, the this compound scaffold, with a structurally different core that maintains the key binding interactions. nih.gov This can lead to the discovery of new intellectual property and improved drug-like properties.

Bioisosteric Replacements: This strategy involves the substitution of specific functional groups within the molecule with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.gov For the this compound scaffold, this could involve replacing substituents on the phenoxy ring or modifying the piperazine linker.

Focused Library Design and Synthesis

Instead of synthesizing compounds one by one, focused library design involves the creation of a collection of related compounds based on the this compound scaffold. This allows for a more efficient exploration of the SAR around the scaffold. The design of these libraries is often guided by computational models to maximize the diversity and relevance of the synthesized compounds. nih.gov

Ligand Efficiency Optimization

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand per non-hydrogen atom. nih.gov It is a useful tool for comparing compounds of different sizes and helps to identify compounds that have a high binding affinity relative to their size. Optimizing for high ligand efficiency during lead optimization can lead to the development of smaller, more "atom-efficient" drug candidates with better pharmacokinetic properties. nih.gov The goal is to maximize the binding interactions with the target protein while keeping the molecular weight and lipophilicity of the compound within an optimal range. nih.gov

Computational Approaches in Lead Optimization

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery, providing valuable insights that can guide the lead optimization process.

Structure-Based Drug Design (SBDD) Integration

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. nih.gov If the 3D structure of the target protein for the this compound scaffold is known, SBDD can be a powerful tool in the lead optimization campaign. nih.govnih.gov

The process typically involves:

Docking Studies: Virtually screening and positioning members of a focused library of this compound analogues into the binding site of the target protein. nih.gov

Scoring and Ranking: Using scoring functions to estimate the binding affinity of each analogue and rank them according to their predicted potency. nih.gov

Visualization and Analysis: Visualizing the binding mode of the top-ranked compounds to understand the key molecular interactions responsible for their affinity and to identify opportunities for further optimization. nih.gov

By integrating SBDD into the DMTA cycle, medicinal chemists can make more informed decisions about which compounds to synthesize, thereby accelerating the lead optimization process and increasing the likelihood of success. nih.gov

Ligand-Based Drug Design (LBDD) Integration

In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design (LBDD) becomes an indispensable tool. This approach leverages the information from a set of known active molecules to develop a model, or pharmacophore, that defines the key chemical features required for biological activity. This model then serves as a blueprint for designing new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. By correlating variations in the chemical structures of a series of compounds with their biological activities, QSAR models can predict the potency of novel, unsynthesized molecules. For the this compound scaffold, a 3D-QSAR model could be developed to understand the influence of steric and electrostatic fields on the molecule's interaction with its target.

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that electron-withdrawing substituents on the phenoxy ring and bulky aliphatic groups on the piperazine nitrogen are favorable for activity. Such a model provides a clear rationale for the next round of chemical synthesis.

Table 1: Hypothetical 3D-QSAR Model Summary for this compound Derivatives

Model ParameterValueDescription
0.65Cross-validated correlation coefficient, indicating good predictive ability.
0.88Correlation coefficient, showing a strong correlation between predicted and observed activities.
F-value150A high F-value suggests a statistically significant model.
Optimal Components5The number of principal components used to build the model.

This table represents a hypothetical 3D-QSAR model to illustrate the application of LBDD.

Pharmacophore modeling is another critical LBDD technique. A pharmacophore model for the this compound series could be generated based on a set of active analogs. This model would highlight the essential features for activity, such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic feature, along with their spatial relationships. This pharmacophore can then be used to screen virtual compound libraries to identify novel scaffolds or to guide the design of new derivatives with an improved fit to the model.

Hit-to-Lead Progression and Candidate Selection

The insights gained from LBDD directly fuel the hit-to-lead progression, a phase focused on iteratively synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. Starting from an initial "hit" compound, medicinal chemists systematically modify the scaffold at different positions to explore the structure-activity relationship (SAR).

For the this compound scaffold, key modification points include the phenoxy ring, the pyridine ring, and the piperazine moiety. For example, substitutions on the phenoxy ring can modulate electronic properties and provide additional interaction points with the target. Modifications on the piperazine ring can influence solubility, metabolic stability, and target engagement.

The progression from a hit to a lead and finally to a candidate is a multi-parameter optimization process. The goal is to achieve a balance of desired attributes, including high potency, selectivity against related targets, good metabolic stability, oral bioavailability, and a clean safety profile.

Table 2: Illustrative Hit-to-Lead Progression for this compound Derivatives

Compound IDR1 (Phenoxy Substitution)R2 (Piperazine Substitution)Target Potency (IC₅₀, nM)Metabolic Stability (t½, min)
Hit-1HH120015
Lead-1a4-ClH45025
Lead-1bHMethyl80045
Lead-2a4-ClMethyl15060
Lead-2b4-FEthyl8575
Candidate-1 4-F Isopropyl 15 120

This table presents a hypothetical progression from an initial hit to a potential candidate, illustrating the iterative improvement of key drug-like properties. The data is for illustrative purposes only.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenoxy-4-piperazinylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core followed by coupling with a piperazine derivative. A common approach is oxidative cyclization, analogous to methods used for triazolopyridines (e.g., sodium hypochlorite in ethanol at room temperature for 3 hours, yielding ~73% ). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or Brønsted acids (e.g., acetic acid) enhance coupling efficiency.
  • Temperature control : Room temperature minimizes side reactions in oxidation steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (300–500 MHz) resolve substituent positions on the pyridine and piperazine rings. For example, aromatic protons appear between δ 7.0–8.5 ppm, while piperazine methylene groups show signals near δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <5 ppm error) .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., piperazine coupling) be elucidated to address contradictory yield data in literature?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or LC-MS to identify rate-limiting steps (e.g., nucleophilic substitution vs. oxidative coupling) .
  • Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in cyclization steps .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain variations in regioselectivity .

Q. What experimental designs are recommended to evaluate the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify activity against kinases or hydrolases. Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure dissociation constants (Kd) for receptor-ligand interactions .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., serotonin receptors). Validate with experimental IC50 values from radioligand assays .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as buffer pH, temperature, and cell line passage number .
  • Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude confounding effects of impurities .
  • Meta-Analysis : Compare dose-response curves and statistical methods (e.g., Hill slopes) across publications to identify outlier datasets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-{4-[(5-cyclopropyl-oxazol-3-yl)methyl]piperazinyl}pyrimidines) to identify anomalous peaks .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 298 K and 323 K .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.